molecular formula C16H19Cl2N B13992032 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride CAS No. 15866-75-8

3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride

Cat. No.: B13992032
CAS No.: 15866-75-8
M. Wt: 296.2 g/mol
InChI Key: PZWVDYBVINJVOW-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom and a phenylbutyl group, making it a unique derivative of aniline. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-phenylbutyl)aniline typically involves several steps:

    Nitration of Benzene: The initial step often involves the nitration of benzene to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline.

    Chlorination: The aniline is chlorinated to introduce the chlorine atom at the desired position.

    Alkylation: The final step involves the alkylation of the chlorinated aniline with a phenylbutyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutyl group can enhance lipophilicity, allowing the compound to interact more effectively with hydrophobic sites in proteins or cell membranes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: A simpler derivative with only a chlorine substituent.

    4-Phenylbutylaniline: Lacks the chlorine atom but has the phenylbutyl group.

    Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.

Uniqueness

  • The combination of a chlorine atom and a phenylbutyl group makes 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other aniline derivatives.

Properties

CAS No.

15866-75-8

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

3-chloro-4-(4-phenylbutyl)aniline;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c17-16-12-15(18)11-10-14(16)9-5-4-8-13-6-2-1-3-7-13;/h1-3,6-7,10-12H,4-5,8-9,18H2;1H

InChI Key

PZWVDYBVINJVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(C=C(C=C2)N)Cl.Cl

Origin of Product

United States

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